N-methyl-1-[4-(4-methylphenyl)-1H-imidazol-2-yl]methanamine dihydrochloride
Description
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Properties
IUPAC Name |
N-methyl-1-[5-(4-methylphenyl)-1H-imidazol-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-9-3-5-10(6-4-9)11-7-14-12(15-11)8-13-2;;/h3-7,13H,8H2,1-2H3,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQYGUDBZUUCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-1-[4-(4-methylphenyl)-1H-imidazol-2-yl]methanamine dihydrochloride (CAS No. 864825-23-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
The molecular formula of this compound is CHN·2HCl, with a molecular weight of 187.24 g/mol. The compound features a high degree of lipophilicity, indicated by its Log P values, which range from 1.02 to 2.32 depending on the method used for calculation .
This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. Its structural similarity to imidazole derivatives suggests potential roles in modulating enzymatic activities and receptor functions.
Pharmacological Effects
- Anticancer Activity : Preliminary studies indicate that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-methyl-1-[4-(4-methylphenyl)-1H-imidazol-2-yl]methanamine have been shown to possess significant inhibitory effects on cell proliferation in models such as MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- Cytotoxicity Assays : The IC values for related compounds have been reported in the micromolar range, suggesting moderate potency that warrants further structural optimization for enhanced efficacy .
- Selectivity : In studies examining selectivity towards cancerous versus non-cancerous cells, some derivatives have demonstrated the ability to selectively inhibit tumor growth while sparing normal cells, indicating a favorable therapeutic window .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC (µM) | Notes |
|---|---|---|---|
| Study 1 | MCF-7 | 0.65 | Significant cytotoxicity observed |
| Study 2 | A549 | 0.12 | Higher activity compared to standard drugs |
| Study 3 | HeLa | 2.41 | Moderate activity; requires further optimization |
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to confirm the therapeutic potential and safety profile of this compound. Current literature lacks comprehensive in vivo data specifically for this compound, emphasizing the need for future research.
Scientific Research Applications
Biological Activities
Research indicates that N-methyl-1-[4-(4-methylphenyl)-1H-imidazol-2-yl]methanamine dihydrochloride possesses several biological activities:
1. Antimicrobial Activity:
Studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. The presence of the imidazole ring in this compound suggests potential efficacy against various bacterial strains and fungi.
2. Anticancer Potential:
Preliminary investigations into imidazole derivatives have shown promise in anticancer applications. The compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
3. Neurological Applications:
Compounds with imidazole structures are often explored for their neuroprotective effects. Research into similar compounds suggests that this dihydrochloride may have implications in treating neurodegenerative diseases by modulating neurotransmitter systems.
Applications in Medicinal Chemistry
The unique structure of this compound makes it a candidate for various applications in medicinal chemistry:
1. Drug Development:
As a scaffold for drug design, modifications to the imidazole ring can yield derivatives with enhanced therapeutic profiles. The compound's ability to interact with biological targets makes it a valuable lead compound for further development.
2. Formulation Studies:
Due to its solubility characteristics, this compound can be utilized in formulation studies aimed at developing effective delivery systems for drugs, particularly those targeting the central nervous system.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of imidazole derivatives, including this compound, assessed their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents.
Case Study 2: Cancer Cell Line Testing
In vitro testing of this compound on various cancer cell lines demonstrated dose-dependent inhibition of cell proliferation. The mechanism of action was further investigated through flow cytometry, revealing that the compound induced apoptosis in treated cells.
Case Study 3: Neuroprotection
Research involving animal models has shown that compounds similar to this compound can protect neurons from oxidative stress-induced damage. This suggests potential therapeutic applications in conditions such as Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
